
2-Propenal, 2,3-dichloro-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,3-Dichloroacrolein is an organic compound with the molecular formula C3H2Cl2O It is a chlorinated derivative of acrolein, characterized by the presence of two chlorine atoms attached to the carbon-carbon double bond in the (Z)-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dichloroacrolein typically involves the chlorination of acrolein. One common method is the addition of chlorine gas to acrolein under controlled conditions. The reaction is carried out in an inert solvent, such as carbon tetrachloride, at low temperatures to ensure the selective formation of the (Z)-isomer. The reaction can be represented as follows:
CH2=CHCHO+Cl2→CHCl=CClCHO
Industrial Production Methods
Industrial production of (Z)-2,3-Dichloroacrolein may involve similar chlorination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity (Z)-2,3-Dichloroacrolein suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2,3-Dichloroacrolein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less chlorinated or dechlorinated compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Less chlorinated acrolein derivatives.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2,3-Dichloroacrolein is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology and Medicine
Research in biology and medicine explores the potential of (Z)-2,3-Dichloroacrolein as a precursor for bioactive compounds. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest for drug development.
Industry
In the industrial sector, (Z)-2,3-Dichloroacrolein is used in the production of specialty chemicals, agrochemicals, and polymers. Its unique chemical properties enable the development of materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of (Z)-2,3-Dichloroacrolein involves its interaction with various molecular targets. The presence of chlorine atoms and the carbon-carbon double bond contribute to its reactivity. It can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Acrolein: The parent compound without chlorine atoms.
2,3-Dichloropropanal: A similar compound with a different arrangement of chlorine atoms.
2,3-Dichloropropene: Another chlorinated derivative with a different double bond configuration.
Uniqueness
(Z)-2,3-Dichloroacrolein is unique due to its specific (Z)-configuration and the presence of two chlorine atoms. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. Its ability to undergo selective reactions and form specific derivatives makes it valuable for targeted applications in various fields.
Propiedades
Número CAS |
6695-22-3 |
|---|---|
Fórmula molecular |
C3H2Cl2O |
Peso molecular |
124.95 g/mol |
Nombre IUPAC |
(Z)-2,3-dichloroprop-2-enal |
InChI |
InChI=1S/C3H2Cl2O/c4-1-3(5)2-6/h1-2H/b3-1- |
Clave InChI |
GRJXQFMIWNSCPF-IWQZZHSRSA-N |
SMILES isomérico |
C(=C(/C=O)\Cl)\Cl |
SMILES canónico |
C(=C(C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



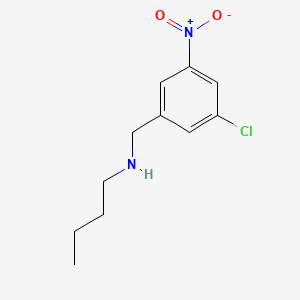

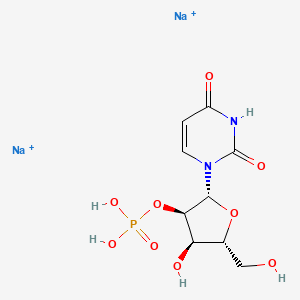

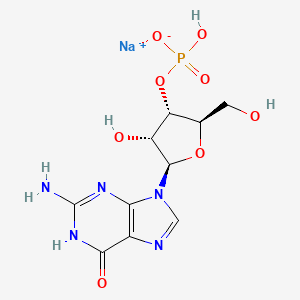

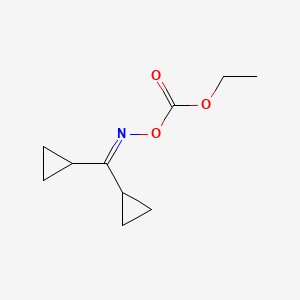


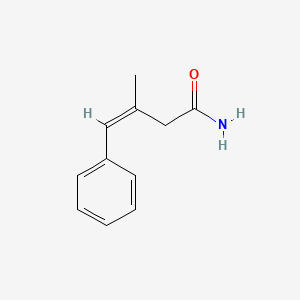
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)


